molecular formula C10H14N2 B1469978 4-Methyl-3-(pyrrolidin-3-yl)pyridine CAS No. 1225218-28-9

4-Methyl-3-(pyrrolidin-3-yl)pyridine

Cat. No. B1469978
M. Wt: 162.23 g/mol
InChI Key: WMZPAJFGBAJRSE-UHFFFAOYSA-N
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Description

“4-Methyl-3-(pyrrolidin-3-yl)pyridine” is a chemical compound with the molecular formula C10H14N2 . It is also known by other names such as Nicotine, Flux MAAG, L-Nicotine, and Nicotin . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds has been reported in the literature. For instance, a simple protocol for the construction of the pyrrolo [3,4-b]pyridine skeleton was developed by a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile .


Molecular Structure Analysis

The molecular structure of “4-Methyl-3-(pyrrolidin-3-yl)pyridine” is characterized by a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

  • Anticancer Research (Oncology)

    • Results/Outcomes : The compound inhibits cancer cell growth, induces apoptosis, and disrupts cell cycle progression. Quantitative data includes IC50 values and cell viability percentages .
  • Neurological Disorders (Neuropharmacology)

    • Results/Outcomes : Improved cognitive function, reduced neuroinflammation, and altered neurotransmitter levels are observed .
  • Antiviral Agents (Virology)

    • Results/Outcomes : Reduced viral load, inhibition of viral replication, and potential drug candidates emerge .
  • Metabolic Disorders (Medicinal Chemistry)

    • Results/Outcomes : Improved glucose tolerance, enhanced insulin signaling, and potential therapeutic leads .
  • Immunomodulation (Immunology)

    • Results/Outcomes : Enhanced immune responses or suppression, depending on context .
  • Drug Design and Optimization (Medicinal Chemistry)

    • Results/Outcomes : Identification of lead compounds with improved pharmacological properties .

: Giovanna Li Petri, et al. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, 379(34), 2021. : Various sources, including research articles and patents.

Future Directions

The pyrrolidine ring is a versatile scaffold for the development of novel biologically active compounds . Therefore, “4-Methyl-3-(pyrrolidin-3-yl)pyridine” and similar compounds have potential for further exploration in drug discovery and development .

properties

IUPAC Name

4-methyl-3-pyrrolidin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-4-12-7-10(8)9-3-5-11-6-9/h2,4,7,9,11H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZPAJFGBAJRSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-3-(pyrrolidin-3-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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